7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C17H21N3O2 . It has a molecular weight of 299.37 . The IUPAC name for this compound is tert-butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate .
Molecular Structure Analysis
The molecular structure of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is characterized by a bicyclic skeleton, a redox reactive thiol/disulfane substructure, an N-terminal basic amino group, and a cyclohexylalanine moiety .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves reductive amination, chlorination, and cyclization, with an overall yield of 53%. The effects of solvent and base on the cyclization reaction were examined to optimize reaction conditions (Teng Da-wei, 2012).
- A related study on the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones demonstrated their potential for antibacterial activities and CDKs inhibitory activities, highlighting the versatility of this chemical scaffold (D. Geffken et al., 2011).
Anticancer Activities
- Novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized and evaluated for their anticancer activities. Compounds exhibited excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM, suggesting the potential of this chemical framework in anticancer drug development (Otmane Bourzikat et al., 2022).
Antimicrobial Activities
- The synthesis and evaluation of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides demonstrated promising antimicrobial activity. This study underscores the potential of imidazo[1,2-a]pyrazine derivatives in developing new antimicrobial agents (B. Jyothi & N. Madhavi, 2019).
Molecular Docking and ADME Studies
- The design, synthesis, and evaluation of pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units were conducted. The study not only demonstrated potent cytotoxicity and apoptotic activity but also highlighted the compound's potential in anticancer research through molecular docking and ADME studies (Dachuan Liu et al., 2019).
Synthesis and Characterization
- A study on the synthesis and characterization of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one explores the potential applications of fluorinated fused-ring pyrazoles in medicinal chemistry, indicating the broad applicability of these compounds in drug development (L. Lam, Sangho Park, & Joseph Sloop, 2022).
properties
IUPAC Name |
tert-butyl 3-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-9-10-20-14(11-18-15(20)12-19)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLANSDSIRSLJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC=C2C3=CC=CC=C3)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693914 |
Source
|
Record name | tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine | |
CAS RN |
1226776-87-9 |
Source
|
Record name | tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.